N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide
Brand Name: Vulcanchem
CAS No.: 2034304-67-9
VCID: VC5268416
InChI: InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26)
SMILES: C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F
Molecular Formula: C18H13F3N4O
Molecular Weight: 358.324

N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide

CAS No.: 2034304-67-9

Cat. No.: VC5268416

Molecular Formula: C18H13F3N4O

Molecular Weight: 358.324

* For research use only. Not for human or veterinary use.

N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide - 2034304-67-9

Specification

CAS No. 2034304-67-9
Molecular Formula C18H13F3N4O
Molecular Weight 358.324
IUPAC Name N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Standard InChI InChI=1S/C18H13F3N4O/c19-18(20,21)15-4-3-14(11-24-15)17(26)25-10-13-2-1-7-23-16(13)12-5-8-22-9-6-12/h1-9,11H,10H2,(H,25,26)
Standard InChI Key MCRKIBBFKIJLKH-UHFFFAOYSA-N
SMILES C1=CC(=C(N=C1)C2=CC=NC=C2)CNC(=O)C3=CN=C(C=C3)C(F)(F)F

Introduction

Key Chemical Data:

PropertyValue
Molecular FormulaC₁₅H₁₁F₃N₄O
Molecular Weight~320 g/mol
Functional GroupsAmide, Pyridine, Trifluoromethyl
SolubilityLikely soluble in polar organic solvents
Chemical StabilityStable under standard conditions

Synthesis

The synthesis of N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide typically involves:

  • Coupling Reactions: The bipyridine moiety is functionalized through alkylation or acylation to introduce the nicotinamide group.

  • Introduction of Trifluoromethyl Group: This step often employs reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.

  • Purification and Characterization: Techniques such as recrystallization, NMR spectroscopy, and LC-MS are used to confirm the structure.

Pharmaceutical Research

The compound's structural features suggest potential applications in:

  • Enzyme Inhibition: Nicotinamide derivatives often target enzymes like sirtuins or PARPs (poly ADP-ribose polymerases), which are implicated in cancer and aging research.

  • Receptor Modulation: The bipyridine unit may enhance binding affinity for certain receptor sites.

Materials Science

The bipyridine group is known for its chelating ability, making this compound a candidate for:

  • Coordination chemistry studies.

  • Development of metal-organic frameworks (MOFs).

Biological Activity

While specific biological data on this compound is limited, related nicotinamide derivatives have demonstrated:

  • Anticancer Properties: By modulating cellular pathways like apoptosis.

  • Anti-inflammatory Effects: Through inhibition of pro-inflammatory mediators.

Further evaluation of this compound's pharmacokinetics and toxicity profiles would be necessary to confirm its therapeutic potential.

Future Directions

Research into N-([2,4'-bipyridin]-3-ylmethyl)-6-(trifluoromethyl)nicotinamide could focus on:

  • Developing analogs with enhanced bioavailability.

  • Investigating its role in metal coordination complexes for catalysis.

  • Exploring its use as a ligand in drug design targeting specific protein interactions.

This compound represents an intriguing candidate for further exploration in both medicinal chemistry and material sciences due to its unique combination of functional groups and structural properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator